(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide is a complex organic compound that features a furan ring, a pyridazinone moiety, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyridazinone moiety: This involves the reaction of hydrazine derivatives with diketones or keto acids.
Coupling of the furan and pyridazinone units: This step often requires the use of coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Formation of the acrylamide group: This can be done by reacting the intermediate with acryloyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Halogenated furans and other substituted derivatives.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridazinone moieties can engage in hydrogen bonding, π-π stacking, and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(furan-2-yl)-N-(2-(6-oxo-3-methylpyridazin-1(6H)-yl)ethyl)acrylamide
- (E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propionamide
Uniqueness
(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide is unique due to the combination of its furan, pyridazinone, and acrylamide groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(10-8-16-7-4-14-25-16)20-12-13-22-19(24)11-9-17(21-22)15-5-2-1-3-6-15/h1-11,14H,12-13H2,(H,20,23)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAPXUBQCAOYSC-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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